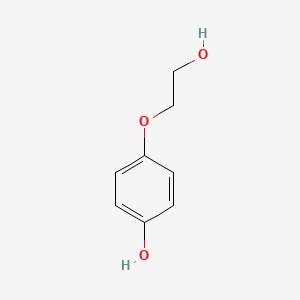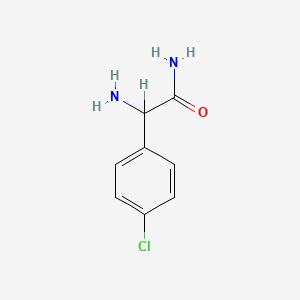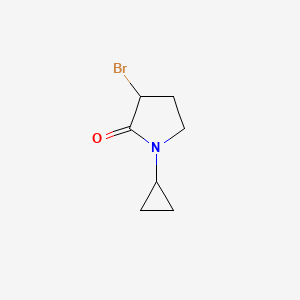
3-Bromo-1-cyclopropylpyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-cyclopropylpyrrolidin-2-one is a compound that is part of the broader family of pyrrolidines, which are five-membered lactam rings with an amine group. The presence of a bromine atom and a cyclopropyl group in the structure of this compound suggests potential reactivity and usefulness in synthetic organic chemistry as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related 2-substituted 3-bromopyrrolidines has been achieved through an amino-thiocarbamate catalyzed bromoaminocyclization of olefinic amides, which could be further converted into other useful building blocks such as dihydropyrroles and 2-substituted pyrrolidines . This method demonstrates the potential for creating a variety of substituted pyrrolidines, possibly including 3-bromo-1-cyclopropylpyrrolidin-2-one.
Molecular Structure Analysis
While the specific molecular structure analysis of 3-bromo-1-cyclopropylpyrrolidin-2-one is not detailed in the provided papers, the general structure of pyrrolidines and their derivatives have been well-characterized. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and their structures determined by X-ray diffraction, revealing various intermolecular interactions . These findings contribute to the understanding of how substituents like bromine can influence the molecular structure and interactions of related compounds.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several studies. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones, suggesting that brominated lactones can undergo nucleophilic substitution reactions . Additionally, the conjugate addition of bromoform to certain pyrrolizin derivatives has been reported, leading to dibromo-spirocyclopropane-pyrrolizinones . These studies indicate that brominated pyrrolidines could participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-cyclopropylpyrrolidin-2-one are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For instance, cyclopropanes synthesized in water exhibit diastereoselectivity and high yields, suggesting that brominated cyclopropanes might also display distinct physical properties such as solubility and reactivity in aqueous media . Moreover, the luminescent properties of bromophenylpyridine complexes could suggest that brominated pyrrolidines might also exhibit interesting optical properties under certain conditions.
Applications De Recherche Scientifique
“3-Bromo-1-cyclopropylpyrrolidin-2-one” is a chemical compound with the CAS Number: 148776-25-4 . It’s a liquid at room temperature and has a molecular weight of 204.07 .
In terms of its applications, one study mentioned the synthesis of a series of novel compounds using "3-Bromo-1-cyclopropylpyrrolidin-2-one" . These compounds were synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The study evaluated their insecticidal and fungicidal activities .
-
Antimicrobial Activity : Pyrrolones and pyrrolidinones have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antibiotics or antiseptics.
-
Anticancer Activity : Some pyrrolone and pyrrolidinone derivatives have shown anticancer activity . They could be used in the development of new cancer treatments.
-
Anti-inflammatory Activity : These compounds have also demonstrated anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.
-
Antidepressant Activity : Some pyrrolone and pyrrolidinone derivatives have been found to have antidepressant effects . This suggests potential applications in the treatment of depression and other mood disorders.
-
Anti-HCV Activity : Some derivatives have shown activity against the Hepatitis C virus (HCV) . This suggests potential applications in antiviral drug development.
-
Chemodivergent Synthesis : A study mentioned the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This suggests potential applications in the field of synthetic chemistry.
-
Synthesis of Bioactive Heterocyclic Scaffolds : 3-Bromoacetyl coumarin derivatives, which are structurally similar to “3-Bromo-1-cyclopropylpyrrolidin-2-one”, have been used as starting points in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds have shown biological activities such as antiproliferative and antimicrobial activities .
-
Chemosensors : Polyfunctional coumarin platforms, which include 3-bromoacetyl coumarin derivatives, have been used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
-
Production of 3-Chloropyridin-2-yl Derivatives : A patent mentions a method for producing 3-bromo-1-(3-chloropyridin-2-yl) derivatives from "3-Bromo-1-cyclopropylpyrrolidin-2-one" . These derivatives could have potential applications in various fields, although the specific applications are not mentioned in the patent .
Safety And Hazards
The safety information for 3-Bromo-1-cyclopropylpyrrolidin-2-one includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-bromo-1-cyclopropylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMYHHUFMMQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445020 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-cyclopropylpyrrolidin-2-one | |
CAS RN |
148776-25-4 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-cyclopropylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



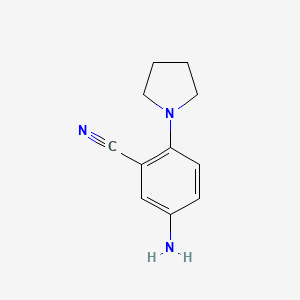
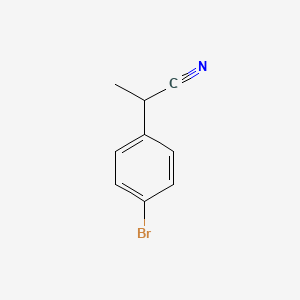
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
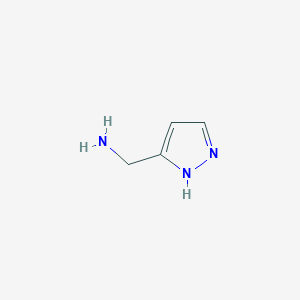
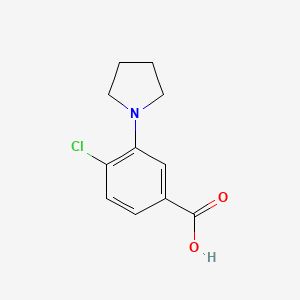
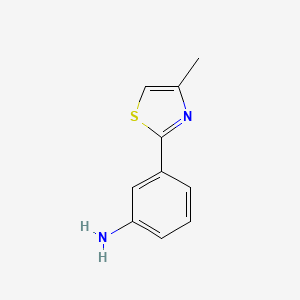
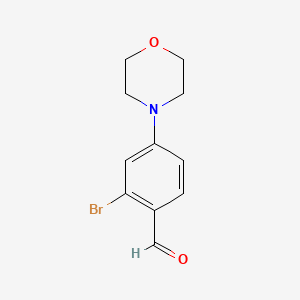
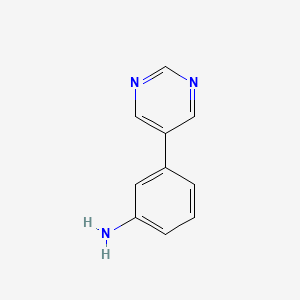
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
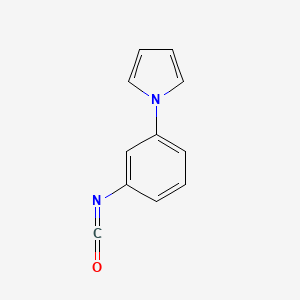
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

